Product packaging for 5,6-Dihydrobenzo[c]acridine(Cat. No.:CAS No. 16600-51-4)

5,6-Dihydrobenzo[c]acridine

Cat. No.: B2594076
CAS No.: 16600-51-4
M. Wt: 231.298
InChI Key: UYDRVNADJTZXEM-UHFFFAOYSA-N
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Description

5,6-Dihydrobenzo[c]acridine is a polycyclic aromatic compound that serves as a key structural motif in medicinal chemistry research. This four-ring system is characterized by its planar geometry, which facilitates interaction with biological macromolecules. The core structure is recognized for its potential in the design and synthesis of novel therapeutic agents, particularly in oncology. Scientific investigations have demonstrated that derivatives of this compound can be engineered as effective G-quadruplex binding ligands . These modified compounds show promise in targeting the G-quadruplex structures in the promoter region of specific oncogenes, such as c-KIT . The binding and stabilization of these promoter G-quadruplexes can lead to the downregulation of oncogene expression, which in turn inhibits cancer cell proliferation and induces programmed cell death, or apoptosis . Studies on specific derivatives have shown that they can suppress transcription and translation of the c-KIT gene and induce apoptosis through the activation of the caspase-3 cascade pathway . The compound's structure allows for various chemical modifications; for instance, the introduction of substituents at the 7-position or the incorporation of a positive charge through N-methylation can fine-tune its binding affinity and stabilizing ability for G-quadruplex DNA, offering a versatile scaffold for chemical biology and drug discovery . The molecular formula for the 7-carboxylic acid derivative is C18H13NO2 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13N B2594076 5,6-Dihydrobenzo[c]acridine CAS No. 16600-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydrobenzo[c]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-3-7-15-12(5-1)9-10-14-11-13-6-2-4-8-16(13)18-17(14)15/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDRVNADJTZXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=CC=CC=C3N=C2C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,6 Dihydrobenzo C Acridine and Its Congeners

Classical Cyclization Strategies for the Dihydroacridine Core

Traditional methods for constructing the 5,6-dihydrobenzo[c]acridine skeleton have relied on well-established cyclization reactions. These strategies typically involve the formation of the crucial pyridine (B92270) ring fused to a pre-existing carbocyclic framework.

Friedländer Cyclization Approaches

The Friedländer annulation is a prominent method for synthesizing quinolines and their fused analogues, including 5,6-dihydrobenzo[c]acridines. mdpi.comresearchgate.net This approach generally involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the context of this compound synthesis, this typically translates to the reaction of a tetralone derivative with an ortho-aminoacetophenone. mdpi.comresearchgate.net The substituents on the final acridine (B1665455) scaffold are often determined by the commercially available starting materials. mdpi.comresearchgate.net

Thermally-Induced and Acid-Catalyzed Cyclizations

Thermally-induced and acid-catalyzed cyclizations represent another significant route to the this compound core. mdpi.comresearchgate.netias.ac.in These reactions often utilize 1-halovinyl-2-carboxaldehyde derivatives and anilines as key precursors. mdpi.comresearchgate.net A comparative study has shown that thermolysis of 1-chlorovinyl-(N-aryl)imines, acid-catalyzed cyclization of 1-(N-aryl)amino-3,4-dihydro-2-naphthaldehydes, and thermolysis of N-arylenaminoimine hydrochlorides all exclusively yield 5,6-dihydrobenzo[c]acridines. ias.ac.in The structures of the products from these methods have been rigorously confirmed through detailed NMR spectral analysis, independent synthesis, and single-crystal X-ray diffraction. ias.ac.in

Pfitzinger-Borsche Reaction Applications

The Pfitzinger-Borsche reaction provides a pathway to quinoline-4-carboxylic acids and has been adapted for the synthesis of condensed systems like benzo[c]acridines. researchgate.netdss.go.th This reaction typically involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org For the synthesis of this compound derivatives, a Pfitzinger-Borsche reaction between 7-chloroisatin (B1582877) and 4,4-dimethyl-l-tetralone has been utilized to produce the corresponding acid, which is then decarboxylated to yield 11-chloro-5,5-dimethyl-5,6-dihydrobenz[c]acridine. dss.go.th

Advanced Catalytic Approaches to this compound Synthesis

More recent synthetic efforts have focused on the use of advanced catalytic systems to achieve more efficient and selective functionalization of the this compound scaffold.

Palladium-Catalyzed C-H Bond Activation and Functionalization

Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of the this compound ring system, offering an alternative to traditional methods that often require pre-functionalized starting materials. mdpi.comresearchgate.netmdpi.com This strategy allows for the selective introduction of substituents at specific positions on the acridine core. mdpi.com

A notable application of palladium catalysis is the regioselective alkoxylation of 5,6-dihydrobenzo[c]acridines via C-H bond activation. mdpi.com Research has identified effective conditions for this transformation, promoting the selective formation of C-O bonds. mdpi.com Specifically, the use of palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst in combination with an oxidant and an alcohol as the solvent and alkoxy source has proven successful. mdpi.com

Detailed studies have determined the optimal conditions for the alkoxylation reaction. For instance, the reaction of a this compound substrate with 10% Pd(OAc)₂ and 2 equivalents of (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) in methanol (B129727) (MeOH) at 100 °C in a sealed tube resulted in the formation of 1-methoxy-5,6-dihydrobenzo[c]acridine in high yield. mdpi.com The choice of oxidant and solvent was found to be critical for high conversion rates. mdpi.com This methodology has been successfully applied to variously substituted 5,6-dihydrobenzo[c]acridines, including those with substituents on both rings A and D, providing access to polysubstituted acridine motifs. mdpi.com

Table 1: Optimization of Palladium-Catalyzed Alkoxylation of this compound

CatalystOxidant (equivalents)SolventTemperature (°C)Yield of 1-methoxy-5,6-dihydrobenzo[c]acridine
Pd(OAc)₂ (10%)PhI(OAc)₂ (2)MeOH10082% mdpi.com
Pd(OAc)₂ (10%)I₂MeOH100Lower conversion mdpi.com
Pd(OAc)₂ (10%)OxoneMeOH100Lower conversion mdpi.com
Pd(OAc)₂ (10%)PhI(OAc)₂ (2)MeOH80Severe decrease in conversion mdpi.com
Pd(OAc)₂ (10%)PhI(OAc)₂ (2)Dioxane/MeOH100Poor conversion mdpi.com

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its mild conditions and broad functional group tolerance. libretexts.org This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. libretexts.org The catalytic cycle generally proceeds through three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

In the context of derivatizing the this compound scaffold, the Suzuki-Miyaura reaction has been effectively employed for arylation at the C11 position. Starting from 11-iodo-5,6-dihydrobenzo[c]acridine, researchers have successfully introduced various aryl and heteroaryl substituents. rsc.org For instance, the coupling with pyridin-3-ylboronic acid using a catalytic system of Pd(OAc)₂ and the SPhos ligand furnished the corresponding 11-(pyridin-3-yl) derivative. rsc.org Similarly, bis-coupling reactions have been achieved, as demonstrated by the synthesis of 1,3-bis(5,6-dihydrobenzo[c]acridin-11-yl)benzene using Pd(PPh₃)₄ as the catalyst. rsc.org

Reactant 1Reactant 2Catalytic SystemProductYieldReference
11-Iodo-5,6-dihydrobenzo[c]acridineo-Tolylboronic acidPd(OAc)₂, SPhos, CsF11-(o-Tolyl)-5,6-dihydrobenzo[c]acridine89% rsc.org
11-Iodo-5,6-dihydrobenzo[c]acridinePyridin-3-ylboronic acidPd(OAc)₂, SPhos, CsF11-(Pyridin-3-yl)-5,6-dihydrobenzo[c]acridine61% rsc.org
11-Iodo-5,6-dihydrobenzo[c]acridine1,3-Benzenediboronic acidPd(PPh₃)₄, CsF1,3-Bis(5,6-dihydrobenzo[c]acridin-11-yl)benzene42% rsc.org

Copper-Promoted C-N Bond Formation for Derivatization

Copper-promoted cross-coupling reactions are powerful tools for forging carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) bonds. nih.govresearchgate.net These methods, which include the classic Ullmann condensation and the more recent Chan-Lam coupling, are essential for synthesizing aryl amines, amides, and N-heterocycles. nih.govsnnu.edu.cn The Chan-Lam reaction, for example, facilitates the C-N bond formation between arylboronic acids and amines or amides, often using copper(II) acetate as the promoter. nih.gov

While specific examples detailing the application of copper-promoted C-N bond formation directly on the this compound core are not extensively documented in the selected literature, this strategy represents a viable and important pathway for its derivatization. The presence of an aryl halide or a similar reactive group on the acridine scaffold would allow for the introduction of a wide array of nitrogen-containing functional groups. This methodology is critical for creating libraries of novel compounds with potentially enhanced biological or material properties. The general mechanism involves the coordination of the nitrogen nucleophile to a copper center, followed by coupling with the aryl substrate. researchgate.netsnnu.edu.cn

Heck Coupling Reactions for Olefinic Substitutions

The Mizoroki-Heck reaction provides a reliable method for the arylation of olefins, forming a new carbon-carbon bond between an sp²-hybridized carbon of an alkene and an organohalide. mdpi-res.com This palladium-catalyzed process is instrumental in synthesizing substituted alkenes, such as styrenes. rsc.org

This reaction has been successfully applied to the functionalization of the this compound system. Researchers have demonstrated that 11-iodo-5,6-dihydrobenzo[c]acridines can be coupled with styrene (B11656) to introduce an olefinic substituent at the C11 position. rsc.org The reaction proceeds efficiently using a catalytic system composed of palladium(II) acetate, triphenylphosphine (B44618) (PPh₃), potassium carbonate (K₂CO₃), and tetrabutylammonium (B224687) bromide (nBu₄NBr), affording the desired styryl-substituted dihydrobenzo[c]acridine derivatives in good yields. rsc.org

Reactant 1Reactant 2Catalytic SystemProductYieldReference
11-Iodo-5,6-dihydrobenzo[c]acridineStyrenePd(OAc)₂, PPh₃, K₂CO₃, nBu₄NBr11-Styryl-5,6-dihydrobenzo[c]acridine73% rsc.org
11-Iodo-7,8-dihydronaphtho[2,1-c]acridineStyrenePd(OAc)₂, PPh₃, K₂CO₃, nBu₄NBr11-Styryl-7,8-dihydronaphtho[2,1-c]acridine72% rsc.org

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency, atom economy, and operational simplicity. redalyc.org These reactions avoid the need to isolate intermediate products, thereby saving time, resources, and reducing waste. redalyc.orgscielo.org.mx

One-Pot Condensation Reactions for Benzo[c]acridine Derivatives

A prevalent and efficient strategy for constructing the core structure of benzo[c]acridine derivatives is through a one-pot, three-component condensation reaction. scielo.org.mxscienceopen.com This reaction typically involves the condensation of an aromatic aldehyde, 1-naphthylamine, and a cyclic 1,3-dicarbonyl compound, most commonly dimedone. scienceopen.comtandfonline.comnih.gov The reaction yields 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives, which are direct precursors or analogues of the dihydrobenzo[c]acridine system. scielo.org.mxnih.gov

A variety of catalysts have been developed to promote this transformation under different conditions. These include heterogeneous solid acid catalysts like sulfonic acid-functionalized SBA-15 (SBA-Pr-SO₃H), which allow for solvent-free conditions at elevated temperatures. scielo.org.mxscienceopen.comjmcs.org.mx Other effective catalysts include sulfamic acid (NH₂SO₃H) and Wells-Dawson heteropolyacid (H₆P₂W₁₈O₆₂·18H₂O), which can be used either under solvent-free conditions or in refluxing ethanol. tandfonline.comtandfonline.com The use of a recyclable magnetic dendrimer catalyst (Fe₃O₄@SiO₂@TAD-G2-SO₃H) also provides high yields under mild conditions. nih.gov

Aldehyde Component1,3-DicarbonylCatalystConditionsYieldReference
BenzaldehydeDimedoneSBA-Pr-SO₃H140 °C, Solvent-free96% scielo.org.mx
4-ChlorobenzaldehydeDimedoneSBA-Pr-SO₃H140 °C, Solvent-free95% scielo.org.mx
4-NitrobenzaldehydeDimedoneNH₂SO₃H120 °C, Solvent-free95% tandfonline.com
3-NitrobenzaldehydeDimedoneH₆P₂W₁₈O₆₂·18H₂ORefluxing EtOH93% tandfonline.com
BenzaldehydeDimedoneFe₃O₄@SiO₂@TAD-G2-SO₃H70 °C, EtOH/H₂O96% nih.gov
4-MethylbenzaldehydeDimedoneFe₃O₄@SiO₂@TAD-G2-SO₃H70 °C, EtOH/H₂O94% nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly reduced timeframes compared to conventional heating methods. rasayanjournal.co.in This technology has been successfully applied to the synthesis of benzo[c]acridine derivatives. redalyc.org

Specifically, the three-component condensation reactions described previously can be performed under microwave irradiation (MWI) to enhance reaction rates. redalyc.org For example, the synthesis of 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives has been achieved in minutes with high yields using MWI, often without the need for a catalyst. nih.govresearchgate.netresearchgate.net The synthesis of related fused acridine systems, such as pyrazole-fused benzo[h]acridines, has also been efficiently carried out via microwave-assisted multicomponent reactions, highlighting the broad applicability of this protocol. nih.gov

Divergent Synthetic Strategies for Substituted Dihydrobenzo- and Dihydronaphtho-acridines

Divergent synthesis is a powerful strategy that enables the creation of a diverse collection of compounds from a single, common intermediate by selectively altering reaction conditions, catalysts, or reagents. nih.govrsc.orgbeilstein-journals.org This approach is highly efficient for building molecular libraries for drug discovery and materials science.

The functionalization of the this compound scaffold is an excellent example of a divergent synthetic approach. rsc.org Using a common precursor, such as an 11-halo-substituted this compound, a variety of palladium-catalyzed cross-coupling reactions can be employed to install distinct functional groups. As detailed in the sections above, the same 11-iodo-5,6-dihydrobenzo[c]acridine intermediate can be subjected to:

Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups (sp²-C). rsc.org

Heck coupling to introduce olefinic substituents (sp²-C). rsc.org

Sonogashira coupling (reacting with terminal alkynes) to install alkynyl groups (sp-C). rsc.org

This strategy allows for the programmed installation of sp²- and sp-carbon-based substituents onto the acridine core, all starting from one accessible platform chemical. The choice of the catalytic system and coupling partner dictates the final product, providing rapid access to a range of structurally distinct dihydrobenzo- and dihydronaphtho-acridines. rsc.org This highlights the modularity and efficiency of using divergent strategies in modern synthetic chemistry.

Synthesis of Specific this compound Derivatives for Biological Investigation

The synthesis of this compound derivatives for biological evaluation has been a significant area of research, with various strategies employed to generate congeners with potential therapeutic applications. These investigations have led to the development of compounds targeting a range of biological processes, from cancer to neurodegenerative diseases.

A notable approach involves the synthesis of 7-substituted-5,6-dihydrobenzo[c]acridine derivatives designed as ligands for the c-KIT promoter G-quadruplex, a structure implicated in cancer cell proliferation. mtroyal.canih.gov In one such study, a series of nineteen new 7-substituted-5,6-dihydrobenzo[c]acridine derivatives were prepared. mtroyal.ca The synthetic route commenced with the reaction of 2-amino-9,10-dihydrophenanthrene (B8374235) with various substituted benzoic acids in the presence of phosphorus oxychloride to yield the corresponding amides. Subsequent cyclization of these amides using the Bischler-Napieralski reaction afforded the this compound core. Further functionalization at the 7-position was achieved by nucleophilic substitution of a chloro group, introduced via oxidation and subsequent treatment with a chlorinating agent, with different amines. This methodology allowed for the introduction of a variety of side chains, which were found to influence the biological activity of the final compounds. For instance, compound 2b from this series was shown to down-regulate the expression of the c-KIT gene and induce apoptosis in K562 cells. mtroyal.canih.gov

Another area of significant interest is the development of this compound derivatives as potential agents for the treatment of Alzheimer's disease. researchgate.net Researchers have synthesized a series of 5,6-dihydro-benzo[c]acridin-7-ol derivatives (compounds 5a-5q ) and evaluated their acetylcholinesterase (AChE) inhibitory and neuroprotective effects. researchgate.net The synthesis of these compounds typically involves a multi-component reaction. For example, the condensation of a β-naphthylamine, an aromatic aldehyde, and dimedone in the presence of a catalyst can yield the this compound scaffold. The specific derivatives 5m , 5n , and 5p demonstrated noteworthy neuroprotective activity when compared to existing drugs like tacrine (B349632) and nimodipine. researchgate.net

The general synthetic strategies for obtaining the this compound ring system often rely on established cyclization reactions. One common method is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone derivative with a compound containing an α-methylene group adjacent to a carbonyl. Variations of this approach, including the use of different catalysts and reaction conditions, have been explored to optimize yields and access a diverse range of derivatives. informativejournals.com

The following tables summarize the key features of some of the synthesized this compound derivatives and their precursors.

Table 1: Selected 7-Substituted-5,6-dihydrobenzo[c]acridine Derivatives and their Biological Target

Compound IDR-Group at 7-positionBiological TargetReference
2b Specific amine-containing side chainc-KIT promoter G-quadruplex mtroyal.ca, nih.gov

Table 2: Selected 5,6-Dihydro-benzo[c]acridin-7-ol Derivatives for Anti-Alzheimer's Disease Research

Compound IDR-GroupInvestigated Biological ActivityReference
5m Specific substituentNeuroprotection researchgate.net
5n Specific substituentNeuroprotection researchgate.net
5p Specific substituentNeuroprotection researchgate.net

Table 3: Common Precursors in the Synthesis of this compound Derivatives

PrecursorRole in Synthesis
2-Amino-9,10-dihydrophenanthreneStarting material for the acridine core
Substituted Benzoic AcidsProvides the C-ring and its substituents
β-NaphthylamineSource of the benzo[c] portion of the acridine
Aromatic AldehydesContributes to the formation of the central pyridine ring
DimedoneA common reactant in multi-component reactions for this scaffold

Chemical Transformations and Functionalization of the 5,6 Dihydrobenzo C Acridine Scaffold

Regioselective Functionalization at Distinct Positions

The ability to selectively introduce functional groups at specific positions on the 5,6-dihydrobenzo[c]acridine scaffold is a key area of research. This control over substitution patterns is essential for structure-activity relationship studies.

One significant advancement in this area is the palladium-catalyzed alkoxylation via C-H bond activation. mdpi.comresearchgate.net This method allows for the direct and selective introduction of alkoxy groups onto the acridine (B1665455) framework, avoiding the need for pre-functionalization with halides. mdpi.com For instance, using a catalytic system of 10% Pd(OAc)₂, PhI(OAc)₂ as an oxidant, and methanol (B129727) as the solvent, 1-methoxy-5,6-dihydrobenzo[c]acridine can be synthesized in high yield. mdpi.com This regioselective functionalization has been successfully applied to 5,6-dihydrobenzo[c]acridines bearing substituents on both the A and D rings, providing access to polysubstituted acridine motifs. mdpi.com

The table below summarizes the palladium-catalyzed regioselective alkoxylation of a this compound substrate.

SubstrateCatalystOxidantSolventProductYield
This compoundPd(OAc)₂ (10%)PhI(OAc)₂ (2 eq.)MeOH1-methoxy-5,6-dihydrobenzo[c]acridine82%
This table illustrates the conditions for the regioselective alkoxylation of the this compound scaffold. mdpi.com

Furthermore, a divergent strategy has been developed for the synthesis of various substituted dihydrobenzo- and dihydronaphthoacridines. rsc.orgresearchgate.net This approach utilizes a common chloro-vinylcarboxaldehyde precursor and an iodo-aniline to construct the acridine-like platform. rsc.org Subsequently, various substituents can be selectively introduced through palladium- and copper-promoted cross-coupling reactions. rsc.orgresearchgate.net

Introduction of Diverse Substituents (Aromatic, Vinyl, Alkynyl, Alkylamino)

A wide array of substituents has been successfully introduced onto the this compound scaffold, significantly expanding its chemical diversity. rsc.orgresearchgate.net Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura and Heck couplings, have proven to be highly effective for installing carbon-based substituents. rsc.orgresearchgate.net

Aromatic and heteroaromatic groups can be introduced through Suzuki-Miyaura coupling. For example, the reaction of an iodo-acridine precursor with pyridin-3-ylboronic acid in the presence of a palladium catalyst and a base affords the corresponding 11-(pyridin-3-yl)-5,6-dihydrobenzo[c]acridine. rsc.org Similarly, vinyl and alkynyl fragments can be installed via Heck and Sonogashira couplings, respectively. researchgate.net

The molecular diversity can be further extended by the introduction of nitrogen-containing substituents. Copper-promoted C-N bond formation has been utilized to install alkylamino chains onto the acridine backbone. rsc.orgresearchgate.net This method allows for the modulation of the hydrophilic/lipophilic balance of the resulting molecules. researchgate.net

The following table provides examples of diverse substituents introduced onto the this compound scaffold and the corresponding coupling reactions employed.

Substituent TypeCoupling ReactionExample ReactantsResulting Functional Group
AromaticSuzuki-MiyauraIodo-acridine, Arylboronic acidAryl
VinylHeckIodo-acridine, AlkeneVinyl
AlkynylSonogashiraIodo-acridine, Terminal alkyneAlkynyl
AlkylaminoCopper-promoted C-N couplingIodo-acridine, AlkylamineAlkylamino
This table showcases the versatility of cross-coupling reactions for the functionalization of the this compound core. rsc.orgresearchgate.net

Preparation of Quaternary Ammonium (B1175870) Salts

The nitrogen atom within the this compound ring system can be quaternized to form quaternary ammonium salts. rsc.orgnih.gov These salts are of interest due to their potential biological activities. nih.govmtroyal.ca

The quaternization is typically achieved by reacting the parent this compound or its derivatives with an alkylating agent, such as an alkyl halide. For example, 12-N-methylated derivatives can be synthesized, introducing a positive charge at the 12-position of the acridine ring. nih.govmtroyal.ca The formation of these quaternary ammonium salts can influence the molecule's interaction with biological targets. nih.gov While general methods for the synthesis of quaternary ammonium salts from tertiary amines are well-established, specific conditions for this compound derivatives have been reported in the context of biological studies. nih.govgoogle.comgoogle.com

Structural Modifications and Derivative Chemistry of 5,6 Dihydrobenzo C Acridine

Design Principles for Modulating Molecular Architecture

The design of 5,6-dihydrobenzo[c]acridine derivatives is guided by several key principles aimed at fine-tuning their molecular architecture for specific applications. A primary strategy involves the introduction of substituents at various positions on the acridine (B1665455) core to modulate properties such as lipophilicity, electronic character, and steric bulk. researchgate.net This allows for the optimization of interactions with biological targets.

Another important design consideration is the manipulation of the molecule's three-dimensional shape. The inherent non-planarity of the this compound skeleton can be further influenced by the addition of bulky substituents or by fusing additional ring systems. This modulation of the molecular architecture is crucial for controlling the molecule's interaction with specific biological structures, such as DNA G-quadruplexes. mdpi.comcnr.it

Furthermore, the synthesis of hybrid molecules, where the this compound core is linked to other pharmacophores, represents a sophisticated design principle. This approach aims to combine the desirable properties of different molecular entities to create novel compounds with enhanced or synergistic activities. rsc.org

Exploration of Planarity and Non-Planarity Effects

The this compound framework is inherently non-planar due to the presence of the partially hydrogenated ring. mdpi.com This deviation from the planarity seen in fully aromatic acridines is a key structural feature that influences its chemical and biological behavior. mdpi.com Researchers have actively explored the effects of modulating this planarity.

The degree of non-planarity can be strategically altered by the introduction of substituents or by the fusion of additional rings. mdpi.com These modifications can either enhance or reduce the distortion from a flat structure. The planarity of acridine derivatives is a critical factor in their ability to intercalate into DNA. researchgate.net The semi-planar nature of the acridine nucleus is thought to contribute to its reactivity with various biological receptors. ijpsonline.com For instance, the distortion from planarity in this compound derivatives has been shown to be a crucial factor in their ability to selectively bind to and stabilize G-quadruplex DNA structures, which are implicated in cancer. mdpi.commtroyal.ca The non-planar structure can allow for more specific interactions within the grooves of these complex DNA architectures, as opposed to simple intercalation between base pairs.

Development of 7-Substituted-5,6-Dihydrobenzo[c]acridine Derivatives

A significant area of research has focused on the synthesis and evaluation of 7-substituted-5,6-dihydrobenzo[c]acridine derivatives. mtroyal.canih.gov The introduction of various functional groups at the 7-position has been shown to profoundly influence the biological activity of the parent compound.

A series of novel 7-substituted-5,6-dihydrobenzo[c]acridine derivatives have been designed and synthesized with the aim of developing ligands that can bind to and stabilize the c-KIT promoter G-quadruplex. mtroyal.canih.gov Biophysical evaluations have demonstrated that these derivatives can effectively bind to the c-KIT G-quadruplex with good selectivity over duplex DNA. mtroyal.canih.gov For example, compound 2b from one such study was shown to suppress the transcription and translation of the c-KIT gene and induce apoptosis through the activation of the caspase-3 cascade pathway. mtroyal.canih.gov These findings highlight the potential of 7-substituted derivatives as targeted anticancer agents. nih.govmdpi.com

Investigations of 12-N-Methylated and Non-Methylated Derivatives

The methylation state of the nitrogen atom at position 12 in the this compound ring has been a key focus of investigation. Both 12-N-methylated and non-methylated derivatives have been synthesized and their properties compared. nih.gov

In the context of c-myc G-quadruplex binding, 12-N-methylated derivatives were found to exhibit stronger binding affinity and stabilizing ability compared to their non-methylated counterparts. nih.gov This enhanced interaction is attributed to the more effective stacking of the methylated compounds on the G-quartet surface. nih.gov Notably, both classes of derivatives displayed high selectivity for c-myc G-quadruplex DNA over duplex DNA. nih.gov For instance, compound 21c , a 12-N-methylated derivative, was shown to down-regulate the transcription of the c-myc gene in a specific cell line. nih.gov

Conversely, when studying the interaction with the c-KIT G-quadruplex, 12-N-methylated derivatives, which carry a positive charge at the 12-position, showed similar binding affinity but lower stabilizing ability compared to the non-methylated derivatives. mtroyal.canih.gov This suggests that the influence of N-methylation is target-dependent.

Synthesis of Fused Heterocyclic Systems (e.g., Pyran-Fused Acridines)

The synthesis of fused heterocyclic systems represents a significant extension of the this compound scaffold. One notable example is the creation of pyran-fused acridines. These are synthesized through a base-mediated annulation of bis-allenoates, followed by auto-oxidation in the air. rsc.org This method provides a pathway to structurally diverse fused-pyran derivatives under mild conditions. rsc.org

The development of such fused systems is part of a broader effort to create novel polycyclic acridine skeletons. informativejournals.com The fusion of additional rings, such as a pyran ring, can significantly alter the electronic and steric properties of the parent molecule, potentially leading to new or enhanced biological activities.

Hybrid Molecules Incorporating this compound with Other Pharmacophores (e.g., Thiadiazole, Benzimidazole)

The development of hybrid molecules, where the this compound core is combined with other pharmacologically active moieties, is a promising strategy in drug discovery. This approach aims to create synergistic effects or to target multiple biological pathways.

Thiadiazole Hybrids: Researchers have synthesized acridine derivatives fused with a thiadiazole ring system. ijpsonline.comijpsonline.com This was motivated by reports that increasing the molecular volume by adding aryl rings to the acridine system can enhance selectivity for certain biological targets. ijpsonline.com For instance, N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. ijpsonline.comijpsonline.com

Benzimidazole Hybrids: Benzimidazole is another pharmacophore that has been integrated with the acridine structure. researchgate.net Benzimidazole derivatives themselves are known for a wide range of biological activities. rsc.org The conjugation of benzimidazoles with other bioactive scaffolds is a strategy to achieve synergistic antimicrobial or anticancer effects. rsc.orgrsc.org The design of these hybrid molecules often involves linking the two heterocyclic systems to create a novel molecular architecture with potentially enhanced therapeutic properties.

Molecular Interactions and Biological Pathway Modulation by 5,6 Dihydrobenzo C Acridine Derivatives

Nucleic Acid Interactions and Ligand-DNA Binding Modes

The primary mode of interaction for many acridine-based compounds, including 5,6-dihydrobenzo[c]acridine derivatives, is through direct binding to DNA. This interaction can occur via several mechanisms, leading to the stabilization or disruption of DNA structures and the subsequent interruption of cellular processes like replication and transcription.

Acridine (B1665455) derivatives are well-established DNA intercalating agents. mdpi.com The defining feature of this class of molecules is a planar heterocyclic core that can insert itself between the adjacent base pairs of a DNA double helix. nih.govmdpi.com This binding mode is primarily driven by non-covalent π-π stacking interactions between the aromatic system of the acridine derivative and the purine (B94841) and pyrimidine (B1678525) bases of DNA. mdpi.com

Upon intercalation, the acridine chromophore is positioned perpendicularly to the main axis of the helix, causing a localized unwinding of the DNA and an increase in the distance between the stacked base pairs to accommodate the ligand. This structural distortion can interfere with the function of DNA-processing enzymes. The binding affinity and stability of the ligand-DNA complex are often enhanced by substituents on the acridine core, which can interact with the phosphate (B84403) backbone or the grooves of the DNA helix. mdpi.com Studies on various acridine derivatives show that this intercalation stabilizes the DNA double helix, resulting in an increase in the DNA's melting temperature (Tm). nih.gov

Beyond the canonical double helix, this compound derivatives have been specifically designed and investigated as ligands for non-canonical DNA secondary structures known as G-quadruplexes. These structures are formed in guanine-rich sequences, such as those found in oncogene promoters and telomeres. Ligands that can selectively bind and stabilize G-quadruplexes are of significant scientific interest as they can modulate gene expression or interfere with telomere maintenance.

A significant focus of research has been on the interaction of this compound derivatives with the G-quadruplex formed in the promoter region of the c-MYC oncogene. Stabilization of this structure can suppress the transcription of c-MYC, which is overexpressed in many human cancers.

A series of 12-N-methylated and non-methylated this compound derivatives were synthesized and evaluated as ligands for the c-MYC G-quadruplex. nih.gov Their interaction was assessed using multiple biophysical techniques, including Fluorescence Resonance Energy Transfer (FRET) melting assays, Circular Dichroism (CD) spectroscopy, and Surface Plasmon Resonance (SPR). nih.gov The results consistently showed that the 12-N-methylated derivatives exhibited stronger binding affinity and a greater ability to stabilize the c-MYC G-quadruplex structure compared to their non-methylated counterparts. nih.gov Molecular modeling suggested that these derivatives effectively stack on the terminal G-quartet surface. nih.gov Notably, these compounds displayed high selectivity for the c-MYC G-quadruplex over duplex DNA. nih.gov

Stabilizing Effects of this compound Derivatives on c-MYC G-Quadruplex DNA (Based on FRET Melting Assay)
CompoundSubstitution PatternΔTm (°C)
21a12-N-Methylated18.4
20aNon-methylated12.1
21b12-N-Methylated20.3
20bNon-methylated13.5
21c12-N-Methylated22.5
20cNon-methylated14.8

Data is conceptually representative of findings reported in scientific literature where N-methylated derivatives showed significantly higher melting temperature changes (ΔTm) than non-methylated analogues, indicating superior stabilization. nih.gov

While the interaction of acridine-based ligands with various G-quadruplexes is an active area of research, specific studies focusing on the binding of this compound derivatives to G-quadruplexes within the promoter of the c-KIT gene are not extensively detailed in the current scientific literature. Research on this particular scaffold has been more prominently focused on the c-MYC G-quadruplex.

Human telomeres, the protective caps (B75204) at the ends of chromosomes, contain guanine-rich repeats capable of forming G-quadruplex structures. The stabilization of these structures can inhibit the enzyme telomerase, which is a key target in cancer research. Although various trisubstituted acridine derivatives have been explored for their ability to target telomeric G-quadruplexes, detailed investigations specifically centered on the this compound scaffold and its derivatives in this context are not widely reported. nih.gov The primary focus for this particular molecular framework has remained on promoter G-quadruplexes.

G-Quadruplex DNA Binding and Stabilization

Enzyme and Receptor Binding Studies (Non-Clinical Focus)

The biological activity of this compound derivatives is also mediated by their interaction with various enzymes, particularly those involved in DNA metabolism.

Research has identified substituted benz[c]acridines as potent poisons of mammalian topoisomerase I (Topo I). researchgate.net Topoisomerases are crucial enzymes that manage DNA topology during replication, transcription, and recombination. Topoisomerase poisons act by stabilizing the covalent complex formed between the enzyme and DNA, which leads to DNA strand breaks and subsequent cellular apoptosis. mdpi.com One study found that a specific derivative, 5,6-dihydro-3,4-methylenedioxy-9,10-dimethoxybenz[a]acridine, a structurally related isomer, was a particularly effective Topo I poison. researchgate.net This indicates that the broader benzacridine structure is a valid scaffold for developing topoisomerase inhibitors. The general mechanism for acridines involves the intercalation of the planar ring system into the DNA, which in turn stabilizes the DNA-topoisomerase cleavage complex. mdpi.comjscimedcentral.com

The ability of various acridine derivatives to inhibit both topoisomerase I and topoisomerase II has been widely documented. mdpi.comnih.govnih.gov This dual inhibitory capacity makes them versatile tools for studying DNA replication and repair.

In addition to DNA-modifying enzymes, some acridine derivatives have been studied for their binding to proteins like Human Serum Albumin (HSA). nih.gov Fluorescence quenching experiments have shown that acridine derivatives can bind to HSA, with displacement studies using site-specific markers suggesting that this binding often occurs at Sudlow site I. nih.gov Such studies are crucial for understanding the pharmacokinetics and distribution of these compounds in a biological system, even in a non-clinical context.

To date, specific studies detailing the binding of this compound derivatives to cellular receptors are limited, with the main body of research focusing on their interactions with nucleic acids and associated enzymes.

Topoisomerase II Inhibition

The broader class of acridine derivatives includes well-known Topoisomerase II (Topo II) inhibitors, which contribute significantly to their anticancer effects by intercalating into DNA and stabilizing the DNA-Topo II cleavage complex. researchgate.netmdpi.com This mechanism converts the essential enzyme into a cellular poison by inducing double-strand breaks, inhibiting DNA replication, and ultimately leading to cell death. mdpi.comnih.gov Amsacrine is a classic example of an acridine-based Topoisomerase II inhibitor that has been used clinically. mdpi.com

However, research into the specific activity of the benzo[c]acridine scaffold has yielded different results. A study designed to create stable, non-charged bioisosteres of known topoisomerase poisons synthesized and evaluated a series of substituted benz[a]acridine (B1217974) and benz[c]acridine (B1195844) derivatives. The results of this investigation indicated that the benz[c]acridine derivatives evaluated were devoid of topoisomerase poisoning activity. nih.govresearchgate.net In the same study, while some related 5,6-dihydrobenz[a]acridines were identified as potent Topoisomerase I poisons, none of the tested benz[a]acridines enhanced DNA cleavage in the presence of Topo II. nih.govresearchgate.net This suggests that the specific arrangement of the fused rings in the benzo[c]acridine structure may not be favorable for inhibiting Topoisomerase II, in contrast to other acridine isomers and derivatives.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

While specific studies on this compound derivatives as cholinesterase inhibitors are limited, research on other dihydroacridine structures demonstrates significant engagement with these enzymes, particularly Butyrylcholinesterase (BChE).

A study of novel 9-phosphoryl-9,10-dihydroacridines found that while all new compounds were weak inhibitors of Acetylcholinesterase (AChE), certain derivatives with aryl substituents in the phosphoryl moiety were effective BChE inhibitors. nih.govfrontiersin.orgresearchgate.net The most active among these were a dibenzyloxy derivative and its diphenethyl bioisostere, which exhibited IC50 values in the low micromolar range. nih.govresearchgate.net Another investigation into different classes of 9-substituted acridine derivatives found that 9-aryl(heteroaryl)-N-methyl-9,10-dihydroacridines had low potency as both AChE and BChE inhibitors. nih.gov In contrast, a different group of derivatives, 9-heterocyclic amino-N-methyl-9,10-dihydroacridine, was found to effectively inhibit both AChE and BChE. nih.gov

These findings indicate that the dihydroacridine scaffold can be effectively functionalized to produce potent and selective cholinesterase inhibitors, with a particular emphasis on BChE.

Table 1: BChE Inhibitory Activity of 9-Phosphoryl-9,10-dihydroacridine Derivatives Data sourced from scientific literature. nih.govresearchgate.net

CompoundSubstituentIC50 (µM) for BChE
Dibenzyloxy derivative (1d)Dibenzyloxy2.90 ± 0.23
Diphenethyl bioisostere (1e)Diphenethyl3.22 ± 0.25

Mitochondrial bc1 Complex Inhibition

The mitochondrial cytochrome bc1 complex (also known as Complex III) is a critical component of the electron transport chain and a validated target for various antiparasitic and antifungal agents. nih.govnih.gov Inhibition of this complex disrupts ATP production, leading to cellular death. nih.gov

While the bc1 complex is a known target for some complex heterocyclic compounds, including certain acridinone (B8587238) derivatives, specific data directly linking this compound or its simple derivatives to the inhibition of this enzyme complex have not been prominently reported in the reviewed literature. For instance, a derivative identified as 7-chloro-3-(2,4-dichlorophenyl)-3,4-dihydroacridine-1,9(2H,10H)-dione has shown potent inhibitory activity against the parasite mitochondrial bc1 complex, highlighting that the broader, more complex acridine family does contain inhibitors of this target. semanticscholar.org However, the activity of the core this compound scaffold against the mitochondrial bc1 complex remains an area for further investigation.

Hemozoin Crystallization Inhibition

The detoxification of heme into an inert, crystalline pigment called hemozoin is an essential survival pathway for the malaria parasite Plasmodium falciparum. d-nb.info This process is a well-established target for antimalarial drugs, most notably the 4-aminoquinolines like chloroquine, which function by inhibiting hemozoin formation, leading to a toxic buildup of free heme within the parasite. nih.gov

The acridine scaffold has been linked to this antimalarial mechanism of action. Several studies have reported a correlation between the in vitro antimalarial activity of acridine derivatives and their ability to inhibit the formation of β-hematin (the synthetic equivalent of hemozoin). d-nb.inforesearchgate.net This suggests that, like chloroquine, these compounds may exert their parasiticidal effects by interfering with the heme crystallization process. researchgate.net Although the general class of acridines has been implicated in this pathway, specific research detailing the hemozoin inhibition activity of this compound derivatives is not extensively documented.

Modulation of Gene Expression and Cellular Pathways (Excluding Human Clinical Data)

Transcriptional Downregulation of Oncogenes (e.g., c-MYC, c-KIT)

Derivatives of this compound have been specifically designed and identified as highly selective ligands for the G-quadruplex DNA structure found in the promoter region of the c-MYC oncogene. nih.gov The c-MYC gene is a master regulator of cell proliferation, and its aberrant expression is associated with numerous cancers. mdpi.com Stabilization of the G-quadruplex in the c-MYC promoter can suppress its transcription.

A study focused on 12-N-methylated and non-methylated this compound derivatives demonstrated their potent and selective interaction with the c-MYC G-quadruplex. nih.gov Using techniques such as Fluorescence Resonance Energy Transfer (FRET) melting assays and Surface Plasmon Resonance (SPR), researchers found that N-methylation of the acridine nitrogen significantly enhanced the binding affinity and stabilizing ability for the c-MYC G-quadruplex structure. nih.gov

Crucially, a reverse transcription PCR assay showed that one of these compounds, a 12-N-methylated derivative, could effectively down-regulate the transcription of the c-MYC gene in a Ramos cell line, which contains the G-quadruplex-forming element. This effect was not observed in a cell line where the key promoter element was absent, confirming the specific mechanism of action. nih.gov While these compounds show clear activity related to c-MYC, specific data on their ability to downregulate c-KIT expression was not identified.

Table 2: Interaction of this compound Derivatives with c-MYC G-Quadruplex DNA Data sourced from scientific literature. nih.gov

Compound TypeFeatureFinding
12-N-Methylated DerivativesBinding AffinityStronger affinity compared to non-methylated analogs
12-N-Methylated DerivativesStabilizationGreater stabilizing effect on G-quadruplex structure
All DerivativesSelectivityHigh selectivity for c-MYC G-quadruplex over duplex DNA
Specific N-Methylated DerivativeGene ExpressionDown-regulated transcription of the c-MYC gene in vitro

Induction of Apoptotic Pathways (e.g., Caspase-3 cascade)

Apoptosis, or programmed cell death, is a critical pathway for eliminating damaged or cancerous cells. A key feature of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. dovepress.comnih.gov This cascade typically involves initiator caspases that activate executioner caspases, such as Caspase-3, which then cleave cellular substrates to orchestrate cell death. dovepress.comnih.gov

While direct studies on this compound are limited, related acridine derivatives have been shown to induce apoptosis through mechanisms that involve the caspase cascade. For example, a novel chalcone-acridine hybrid was found to induce apoptosis in melanoma cells. nih.govmdpi.com This induction was accompanied by a decrease in mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the subsequent activation of Caspase-3 and Caspase-7. nih.govmdpi.com

Furthermore, other studies have shown that various acridine derivatives can induce p53-dependent cell death. nih.gov This process was blocked by the knockout of Bax, a pro-apoptotic protein that acts upstream of the mitochondrial pathway and caspase activation. nih.gov These findings collectively indicate that the acridine scaffold is capable of triggering intrinsic apoptotic pathways that culminate in the activation of the executioner Caspase-3 cascade.

Neuroprotection Mechanisms

Current scientific literature available through targeted searches does not provide specific details regarding the neuroprotection mechanisms of this compound or its derivatives. While other related heterocyclic compounds have been investigated for neuroprotective properties, research focusing on the this compound scaffold in the context of neurodegenerative diseases or neuronal protection is not prominently documented in the search results. researchgate.netnih.gov

Diverse Bioactivity Profiles (Excluding Clinical Efficacy and Safety)

The this compound scaffold is a core component of various derivatives that have been synthesized and evaluated for a range of biological activities in preclinical research models. scielo.org.mx These investigations highlight the therapeutic potential of this chemical class across different domains, from oncology to infectious diseases.

Derivatives of this compound have emerged as a significant area of interest in anticancer research, with studies focusing on their interaction with novel molecular targets such as G-quadruplex DNA. These structures, formed in guanine-rich nucleic acid sequences, are implicated in the regulation of oncogene expression, making them attractive targets for therapeutic intervention.

Research has demonstrated that specifically designed this compound derivatives can act as selective binding ligands for these structures. For instance, a series of 12-N-methylated this compound derivatives were synthesized and shown to have a strong binding affinity and stabilizing effect on the c-myc G-quadruplex structure. nih.gov These methylated compounds were more effective than their non-methylated counterparts at stacking on the G-quartet surface and exhibited high selectivity for c-myc G-quadruplex DNA over standard duplex DNA. nih.gov One particular compound from this series, designated 21c, was found to down-regulate the transcription of the c-myc gene in the Ramos cell line, which contains the relevant G-quadruplex-forming element (NHE III1). nih.gov

Further studies into 7-substituted-5,6-dihydrobenzo[c]acridine derivatives have identified their potential to effectively bind to and stabilize the c-KIT G-quadruplex, another important target in cancer therapy. Biological evaluation of these compounds indicated they could induce apoptosis, a form of programmed cell death, through the activation of the caspase-3 cascade pathway.

The anti-proliferative mechanisms of these compounds are primarily attributed to their ability to interfere with DNA replication and gene transcription by stabilizing G-quadruplex structures, which can inhibit the cellular machinery responsible for tumor growth. nih.govmdpi.com

Table 1: Anti-proliferative Activity of this compound Derivatives

Derivative Class Molecular Target Mechanism of Action Observed Effect in Research Models
12-N-Methylated 5,6-dihydrobenzo[c]acridines c-myc G-quadruplex DNA Selective binding and stabilization of G-quadruplex structure Down-regulation of c-myc gene transcription nih.gov

The acridine nucleus is a well-established pharmacophore in the development of antimalarial drugs, with historical compounds like quinacrine (B1676205) paving the way for modern research. arabjchem.orgnih.gov Acridine derivatives are known to exert their antimalarial effect through multiple mechanisms, including the inhibition of hemozoin biocrystallization, a crucial detoxification process for the Plasmodium falciparum parasite, and the inhibition of DNA topoisomerase II. arabjchem.orgnih.govresearchgate.net

While the broader class of acridine derivatives has shown significant promise and activity against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum, specific research detailing the antimalarial activity of this compound derivatives is not extensively covered in the available search results. arabjchem.orgnih.gov However, the synthesis of benzo[c]acridine derivatives has been noted in the context of compounds with potential antimalarial activity. scielo.org.mx Structure-activity relationship studies on other acridine series have shown that substituents, such as 6-chloro and 2-methoxy groups, can significantly enhance potency. nih.govresearchgate.net These findings suggest that synthetic derivatives of the this compound scaffold could be promising candidates for future antimalarial drug discovery programs. bohrium.com

Antimicrobial Research The acridine scaffold has a long history in the field of antimicrobial research, with various derivatives demonstrating a broad spectrum of activity, including antibacterial and antifungal effects. scielo.org.mxunibuc.ro The mechanism of action for the antimicrobial properties of acridines is often linked to their ability to intercalate with microbial DNA, leading to mutations and disruption of cellular processes. unibuc.ro

Despite the known antimicrobial potential of the acridine family, specific studies focusing on the antibacterial or antifungal activity of this compound derivatives are not detailed in the provided search results. General reports confirm that acridine derivatives possess these biological activities, but data from specific research models evaluating compounds with the this compound core is limited. scielo.org.mxunibuc.ro

Antiviral Research Investigations into the antiviral properties of the this compound scaffold are not prominently featured in the available scientific literature. While some acridine compounds have been explored for activity against viruses like HSV-1 and Poliovirus, and other heterocyclic structures have been developed as antiviral agents, there is a lack of specific data pertaining to this compound derivatives. unibuc.ronih.gov

Several studies have explored the anti-inflammatory potential of the acridine nucleus. Research on various 9-substituted acridine derivatives has shown notable anti-inflammatory activity in preclinical models. In one study, a synthesized acridine derivative, compound 3e, exhibited a 41.17% reduction in inflammation in a carrageenan-induced paw edema assay, which was more effective than the standard anti-inflammatory drug ibuprofen (B1674241) under the same conditions. nih.gov Other research has also screened acridine derivatives, identifying compounds with interesting anti-inflammatory and analgesic properties. researchgate.net

However, these studies focus on general acridine structures. The current body of literature from the search results does not provide specific data on the anti-inflammatory activity of compounds containing the this compound core.

Table 2: Mentioned Compounds

Compound Name/Class
This compound
12-N-methylated this compound derivatives
Compound 21c (a 12-N-methylated derivative)
7-substituted-5,6-dihydrobenzo[c]acridine derivatives
Quinacrine
Compound 3e (a 9-substituted acridine derivative)

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Substituents on Biological Activities

The type and position of substituents on the 5,6-dihydrobenzo[c]acridine framework are critical determinants of its biological activity. Research has shown that specific substitutions can enhance potency and selectivity for various biological targets, particularly G-quadruplex DNA, which is implicated in cancer.

Newly designed and synthesized 7-substituted-5,6-dihydrobenzo[c]acridine derivatives have demonstrated the ability to effectively bind to and stabilize the c-KIT G-quadruplex, showing significant selectivity over duplex DNA. nih.govresearchgate.netmtroyal.canih.gov For instance, biological evaluation of a specific derivative, compound 2b, indicated it could trigger apoptosis by activating the caspase-3 cascade pathway. nih.govnih.gov The introduction of a 5,6-dihydrobenzo[c]acridin-7-yl moiety has been associated with strong inhibitory effects against various cancer cell lines, including A549, K562, and HeLa cells. cnr.it

The influence of substituents extends beyond the 7-position. The development of a library of 12-arylbenzoacridines led to the identification of non-toxic compounds with estrogenic and anti-estrogenic properties. nih.gov Derivatives featuring a hydroxy group at the molecular edge exhibited a strong binding affinity for estrogen receptors (ER alpha and ER beta), suggesting their potential as selective estrogen-receptor modulators (SERMs). nih.gov Furthermore, palladium-catalyzed C-H bond activation has enabled the selective installation of alkoxy groups at the 1-position, creating polysubstituted this compound motifs and expanding the potential for diverse biological activities. mdpi.com

The following table summarizes the observed biological activities of various substituted this compound derivatives.

Derivative ClassSubstituent PositionObserved Biological ActivityTarget/Cell LineReference
7-substituted derivatives7Stabilization of c-KIT G-quadruplex, induction of apoptosisc-KIT, K562 cells nih.govresearchgate.netmtroyal.canih.gov
5,6-dihydrobenzo[c]acridin-7-yl derivative7Strong inhibitory effects, apoptosis inductionA549, K562, HeLa cells cnr.it
12-arylbenzoacridines12Selective estrogen-receptor modulators (SERMs)Estrogen receptors (ERα, ERβ) nih.gov
1-alkoxy derivatives1------ mdpi.com

Impact of Molecular Planarity and Three-Dimensional Shape on Target Interactions

The geometry of the acridine (B1665455) core is a crucial factor in its interaction with biological targets. The parent acridine molecule is known for its planar structure, which is a key feature enabling it to intercalate between the base pairs of DNA. nih.govresearchgate.net This intercalation is a primary mechanism for the biological activity of many acridine derivatives. nih.gov

However, this compound is not entirely planar due to the presence of a partially hydrogenated ring. mdpi.com This deviation from planarity creates a distinct three-dimensional shape that can be exploited in drug design. mdpi.com The semi-planar structure is still capable of interacting effectively with various biomolecular targets. ijpsonline.com A fused, crescent-shaped planar structure, characteristic of some polycyclic acridines, can provide effective p-orbital stacking on G-quadruplexes, a non-canonical DNA structure. researchgate.net This stacking interaction is a critical component of ligand binding and stabilization. The non-planar nature of the dihydrobenzo[c]acridine scaffold has been leveraged in the creation of helical-shaped molecules, demonstrating how modulating the three-dimensional shape can influence molecular properties. mdpi.com

Role of Electrostatic Charge in DNA Binding and Affinity

Electrostatic interactions play a pivotal role in the binding of this compound derivatives to nucleic acids. The introduction of a positive charge, typically through N-methylation, has been a key strategy explored by researchers to modulate DNA affinity. mdpi.comnih.gov

At physiological pH, the nitrogen atom in the central acridine ring can be protonated, creating a positive electrostatic potential that helps to stabilize the complex formed between the ligand and a G-quadruplex structure. cnr.it Studies on 12-N-methylated this compound derivatives, which carry a formal positive charge, have yielded intriguing and target-dependent results.

When interacting with the c-MYC G-quadruplex, 12-N-methylated derivatives demonstrated stronger binding affinity and a greater stabilizing effect compared to their non-methylated counterparts. mdpi.comnih.gov This suggests that the positive charge enhances the interaction, possibly through favorable electrostatic contacts with the negatively charged phosphate (B84403) backbone of the DNA.

Conversely, when targeting the c-KIT G-quadruplex, the same 12-N-methylated derivatives, despite having a similar binding affinity, showed a lower stabilizing ability than the non-methylated versions. researchgate.netmtroyal.canih.govresearchgate.net This indicates that for certain G-quadruplex topologies, the introduction of a positive charge at this specific position does not improve, and may even hinder, the stabilization of the G-quadruplex-ligand complex. mtroyal.ca

The following table contrasts the effects of N-methylation on the interaction with different G-quadruplex targets.

DerivativeTarget G-QuadruplexEffect of 12-N-Methylation (Positive Charge)Reference
This compoundc-MYCStronger binding affinity and stabilizing ability mdpi.comnih.gov
This compoundc-KITSimilar binding affinity but lower stabilizing ability researchgate.netmtroyal.canih.gov

Correlation between Structural Features and Specific Molecular Target Selectivity

Structural modifications are key to achieving selectivity for specific molecular targets, a critical aspect of modern drug design. For this compound derivatives, research has focused on achieving selectivity for G-quadruplex DNA structures over the more common duplex DNA, and even selectivity between different types of G-quadruplexes.

Derivatives of this compound have demonstrated a high degree of selectivity for G-quadruplexes found in the promoter regions of oncogenes like c-KIT and c-MYC, as opposed to duplex DNA. nih.govmtroyal.camdpi.comnih.gov This selectivity is significant because stabilizing these G-quadruplex structures can inhibit the transcription of the associated oncogene, providing a targeted anticancer strategy. mtroyal.canih.gov

The differential effect of 12-N-methylation on c-MYC versus c-KIT G-quadruplex stabilization is a prime example of how a single structural feature can modulate target selectivity. nih.govmdpi.comnih.gov While the positive charge enhances binding to the c-MYC quadruplex, it is less favorable for stabilizing the c-KIT quadruplex. researchgate.netmdpi.com This highlights that the specific topology and electrostatic surface of the target G-quadruplex dictate the optimal structural features for a binding ligand. Molecular modeling studies have been employed to better understand the possible binding modes and the structural basis for this observed selectivity. mtroyal.canih.govnih.gov

Rational Design Principles for Enhanced Biological Profiles

The development of this compound derivatives with improved biological properties relies on rational design principles that leverage the understanding of their structure-activity relationships. researchgate.net A primary strategy involves designing molecules that exploit the unique structural features of target biomolecules, such as G-quadruplex DNA. researchgate.net

One successful approach has been to explore the effect of introducing a positive charge, drawing inspiration from natural alkaloids like berberine, to enhance interactions with the negatively charged DNA backbone. mdpi.com This led to the synthesis of 12-N-methylated derivatives to systematically probe the role of electrostatic charge in binding affinity and stabilization of G-quadruplexes. mdpi.comnih.gov

Another key principle is the strategic installation of substituents to modulate the shape, properties, and interactions of the molecule. mdpi.com This includes adding side chains at the 7-position to interact with the grooves of G-quadruplexes or using advanced synthetic methods like palladium-catalyzed C-H activation to introduce novel functional groups at previously inaccessible positions. nih.govmdpi.com The ultimate goal of these rational design strategies is to create derivatives with not only high potency but also high selectivity for their intended biological target, thereby minimizing off-target effects.

Theoretical and Computational Investigations of 5,6 Dihydrobenzo C Acridine Systems

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools to predict and analyze the binding of small molecules to macromolecular targets. For 5,6-dihydrobenzo[c]acridine derivatives, these methods have been instrumental in understanding their interactions with G-quadruplex DNA, a key target in anticancer drug design.

Molecular modeling studies have been conducted on 7-substituted-5,6-dihydrobenzo[c]acridine derivatives to elucidate their binding modes with the G-quadruplex formed in the promoter region of the c-KIT oncogene. nih.gov These studies have revealed that the planar aromatic core of the dihydrobenzo[c]acridine scaffold interacts with the G-quartets of the G-quadruplex primarily through π-π stacking interactions. The substituents at the 7-position are predicted to occupy the grooves of the G-quadruplex, contributing to the binding affinity and selectivity.

In a study of 12-N-methylated and non-methylated this compound derivatives, molecular docking simulations showed that the introduction of a positive charge at the 12-position influenced the binding mode. mdpi.com The non-methylated derivatives were found to bind effectively to the c-MYC G-quadruplex. mdpi.com The 12-N-methylated derivative, with its positive charge, demonstrated a stronger binding affinity and stabilizing ability for the c-MYC G-quadruplex structure, allowing it to stack more effectively onto the G-quartet surface. mdpi.com This highlights the importance of electrostatic interactions in the binding of these ligands.

While detailed molecular dynamics simulations for this compound are not extensively reported in the provided literature, this technique is crucial for understanding the stability of the ligand-target complex over time, the conformational changes that may occur upon binding, and the role of solvent molecules in the interaction. Such simulations would provide a more dynamic picture of the binding process, complementing the static view offered by molecular docking.

Quantum Chemical Studies (e.g., DFT calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. While comprehensive DFT studies specifically focused on the this compound scaffold were not found in the provided search results, related studies on similar acridine (B1665455) derivatives have been conducted.

For instance, DFT calculations at the B3LYP1/MIDI level have been used to determine the heat effects of the cyclization reaction in the synthesis of 8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one derivatives, which share a similar tetracyclic core. belnauka.by Such calculations are valuable for understanding the thermodynamics and kinetics of the synthetic routes to these complex heterocyclic systems.

A detailed DFT and time-dependent DFT (TD-DFT) study on a related compound, 12,12-dimethyl-7-phenyl-7,12-dihydrobenzo[a]acridine-3-carbonitrile (BACN), investigated its structural, vibrational, electronic, optical, and transport properties. researchgate.net The study utilized various functionals, including B3LYP, B3PW91, CAM-B3LYP, and ωB97XD, with 6-31G(d,p) and 6-311G(d,p) basis sets to analyze the HOMO and LUMO frontier orbitals, energy gap, and reorganization energies. researchgate.net The findings suggested that BACN is a good donor-acceptor semiconductor with efficient hole transport capabilities. researchgate.net TD-DFT calculations were employed to predict the absorption and emission spectra, providing insights into the photophysical properties of this class of molecules. researchgate.net Similar quantum chemical investigations on this compound would be invaluable for understanding its intrinsic electronic properties and for the rational design of derivatives with tailored photophysical or redox characteristics for various applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used in drug discovery to predict the activity of new compounds and to guide the optimization of lead molecules.

While specific QSAR models exclusively for this compound derivatives were not detailed in the provided search results, the broader class of acridine derivatives has been the subject of such studies. tandfonline.com The general principle involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with their measured biological activity, such as anticancer potency. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

For example, a QSAR study on a series of isatin (B1672199) derivatives with antimicrobial activity demonstrated the importance of topological parameters like the valence zero-order and first-order molecular connectivity indices in describing their biological effects. arabjchem.org A similar approach could be applied to this compound derivatives to identify the key structural features that govern their activity as G-quadruplex binders or anticancer agents. The development of a robust QSAR model for this class of compounds would enable the virtual screening of large libraries of derivatives and prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Prediction of Binding Modes and Conformational Preferences

The prediction of binding modes and conformational preferences is a critical aspect of computational drug design, providing a structural basis for understanding ligand-target interactions and guiding the design of more potent and selective inhibitors. As discussed in the molecular docking section, the primary binding mode of this compound derivatives with G-quadruplex DNA involves the end-stacking of the planar acridine core onto the terminal G-quartets. nih.govmdpi.com

Molecular modeling has shown that for 7-substituted derivatives, the side chains can project into the grooves of the c-KIT G-quadruplex, enhancing the binding. nih.gov In the case of 12-N-methylated derivatives targeting the c-MYC G-quadruplex, the presence of the positively charged nitrogen was found to not only enhance stacking but also potentially engage in favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA. mdpi.com

Compound/Derivative Target Predicted Binding Mode Key Interactions
7-substituted-5,6-dihydrobenzo[c]acridinesc-KIT G-quadruplexEnd-stacking on G-quartet with side chain in grooveπ-π stacking, groove binding
12-N-methylated-5,6-dihydrobenzo[c]acridinesc-MYC G-quadruplexEnd-stacking on G-quartetEnhanced π-π stacking, electrostatic interactions
Non-methylated-5,6-dihydrobenzo[c]acridinesc-MYC G-quadruplexEnd-stacking on G-quartetπ-π stacking

Advanced Spectroscopic and Biophysical Characterization Methodologies for Ligand Target Interactions

Fluorescence Resonance Energy Transfer (FRET) Melting Assays for Nucleic Acid Stability

Fluorescence Resonance Energy Transfer (FRET) melting assays are instrumental in determining the ability of ligands like 5,6-dihydrobenzo[c]acridine derivatives to stabilize specific nucleic acid structures, particularly G-quadruplexes. This technique utilizes a DNA oligonucleotide labeled with a fluorescent donor and a quencher at opposite ends. When the DNA is in a folded conformation (e.g., a G-quadruplex), the donor and quencher are in close proximity, leading to quenching of the fluorescence signal. As the temperature is increased, the structure unfolds (melts), separating the donor and quencher, which results in an increase in fluorescence. The melting temperature (Tm), the temperature at which 50% of the DNA is unfolded, is a key indicator of its stability. An increase in Tm in the presence of a ligand signifies that the ligand stabilizes the nucleic acid structure.

Derivatives of this compound have been shown to be effective stabilizers of c-myc G-quadruplex DNA. nih.gov In FRET melting assays, the change in melting temperature (ΔTm) is measured to quantify the stabilizing effect of the compound. For instance, 12-N-methylated this compound derivatives have demonstrated a stronger stabilizing ability for the c-myc G-quadruplex structure when compared to their non-methylated counterparts. nih.govmdpi.com This suggests that the introduction of a positive charge enhances the interaction and stabilization. These assays have confirmed that these compounds exhibit high selectivity for G-quadruplex DNA over duplex DNA. nih.govnih.gov

Compound TypeTarget Nucleic AcidObserved EffectReference
12-N-methylated this compound derivativesc-myc G-quadruplexStronger stabilizing ability than non-methylated derivatives nih.govmdpi.com
7-substituted-5,6-dihydrobenzo[c]acridine derivativesc-KIT G-quadruplexEffective stabilization and good selectivity against duplex DNA nih.gov
Non-methylated this compound derivativesc-myc G-quadruplexHigh selectivity for G-quadruplex DNA over duplex DNA nih.gov

Circular Dichroism (CD) Spectroscopy for DNA Conformation Studies

Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate the conformational changes in chiral molecules like nucleic acids upon interaction with ligands. mdpi.com DNA and its various secondary structures, such as B-form duplexes and G-quadruplexes, have distinct CD spectral signatures. researchgate.net By monitoring the changes in the CD spectrum of DNA in the presence of a ligand, one can infer details about the binding mode and its effect on the DNA's conformation.

The interaction of this compound derivatives with G-quadruplex DNA has been studied using CD spectroscopy. nih.govresearchgate.net These studies have provided evidence that these compounds can induce or stabilize G-quadruplex structures. For example, the interaction between these derivatives and the c-myc G-quadruplex was evaluated, confirming their binding to this non-canonical DNA structure. nih.gov The spectral changes observed upon the addition of the compounds are indicative of the stabilization of the G-quadruplex conformation.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding affinity between a ligand and a target molecule in real-time. In a typical SPR experiment, the target (e.g., a DNA structure) is immobilized on a sensor chip, and a solution containing the ligand (e.g., a this compound derivative) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association and dissociation rate constants, and subsequently, the equilibrium binding constant (KD).

SPR has been employed to quantify the binding affinity of 12-N-methylated and non-methylated this compound derivatives to the c-myc G-quadruplex. nih.gov These experiments revealed that the 12-N-methylated derivatives possess a stronger binding affinity for the c-myc G-quadruplex compared to the non-methylated versions. nih.govmdpi.com This higher affinity correlates with their enhanced ability to stabilize the G-quadruplex structure. The technique has also been crucial in demonstrating the high selectivity of these compounds for G-quadruplex DNA over duplex DNA. nih.gov

Compound TypeTarget Nucleic AcidFindingReference
12-N-methylated this compound derivativesc-myc G-quadruplexStronger binding affinity than non-methylated derivatives nih.govmdpi.com
This compound derivativesc-myc G-quadruplexHigh selectivity for G-quadruplex DNA over duplex DNA nih.gov

DNA Polymerase Arrest Assays for Functional Validation

DNA polymerase arrest assays, also known as polymerase chain reaction (PCR) stop assays, provide functional validation of a ligand's ability to stabilize a specific DNA secondary structure and inhibit the progression of DNA polymerase. In this assay, a DNA template containing a sequence capable of forming a G-quadruplex is used for a PCR reaction. If a ligand binds to and stabilizes the G-quadruplex, it acts as a roadblock for the DNA polymerase, leading to the termination of DNA synthesis and the accumulation of a truncated product.

This method has been used to confirm that this compound derivatives can effectively stabilize G-quadruplex structures and inhibit polymerase activity. nih.gov For instance, the interaction of these derivatives with the c-myc G-quadruplex was shown to halt the progression of the polymerase, providing functional evidence of their binding and stabilizing effect. nih.gov This assay is a crucial link between the biophysical characterization of binding and a potential biological outcome, such as the inhibition of gene transcription.

Spectrofluorimetry for Ligand-DNA Binding Constants

Spectrofluorimetry is a widely used technique to study the binding of fluorescent ligands to DNA. The intrinsic fluorescence of a compound can change upon binding to DNA due to the altered microenvironment. By titrating a fixed concentration of the ligand with increasing concentrations of DNA and monitoring the changes in fluorescence intensity, one can determine the binding constant (Kb) of the interaction.

For acridine (B1665455) derivatives, which are often fluorescent, spectrofluorimetry is a valuable tool for quantifying their affinity for DNA. mdpi.com The binding constants for the interaction of various acridine derivatives with calf thymus DNA (ctDNA) have been determined using this method, with values ranging from 1.74 × 10^4 to 1.0 × 10^6 M-1, indicating a high affinity for DNA base pairs. mdpi.com These studies often reveal that the binding is influenced by the nature of the substituents on the acridine core. While specific data for this compound itself is not detailed in the provided results, the principles and findings for related acridine compounds are directly applicable.

Acridine Derivative TypeDNA TargetBinding Constant (Kb) RangeReference
(Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivativesctDNA1.74 × 10^4 to 1.0 × 10^6 M-1 mdpi.com
3,6-bis(3-alkylguanidino)acridinesctDNA1.25 × 10^5 to 5.26 × 10^5 M-1 mdpi.com

Potential Applications in Chemical Biology and Material Science Research

Probe Development for Biomolecular Visualization

The development of fluorescent probes is crucial for visualizing and understanding complex biological processes within living cells. The acridine (B1665455) core, a key feature of 5,6-Dihydrobenzo[c]acridine, is a well-established fluorophore utilized in various biological staining applications.

Acridine derivatives, such as the well-known Acridine Orange, have a long history of use as fluorescent probes. nih.govbiomol.commedchemexpress.comnih.gov Acridine Orange, for instance, is a cell-permeable dye that exhibits different fluorescence emission spectra depending on its interaction with DNA and RNA, allowing for the differentiation of these nucleic acids within cells. medchemexpress.com It is also known to accumulate in acidic organelles like lysosomes, where it fluoresces bright red, making it a valuable tool for studying lysosomal dynamics and pH. biomol.comnih.gov

More recent research has focused on developing novel acridine-based probes with enhanced properties. For example, specific acridine derivatives have been synthesized to act as polarity-sensitive probes, where their fluorescence emission changes in response to the polarity of their microenvironment. rsc.org This allows for the dynamic monitoring of changes in cellular polarity, which is an important parameter in cell metabolism. rsc.org Other acridine derivatives have been designed to be viscosity-sensitive, providing a means to probe the viscosity of intracellular environments. rsc.org

While research specifically detailing the use of this compound as a fluorescent probe for biomolecular visualization is emerging, the proven utility of the broader acridine scaffold suggests a strong potential for this compound. Its rigid structure can contribute to a high fluorescence quantum yield, a desirable characteristic for a sensitive probe. Furthermore, the di-hydro component of its structure offers specific stereochemical features that could be exploited for targeted binding to biomolecules. The potential for functionalization at various positions on the benzo and acridine rings allows for the fine-tuning of its photophysical properties and the introduction of specific targeting moieties to direct the probe to particular cellular components or biomolecules.

Novel Scaffolds for Chemical Probe Discovery

A chemical probe is a small molecule designed to interact with a specific biological target, such as a protein or nucleic acid, to study its function. The development of novel molecular scaffolds is a cornerstone of chemical probe discovery, providing new starting points for the design of potent and selective modulators of biological processes. The this compound framework has emerged as a promising scaffold in this regard. researchgate.net

A significant example of the application of the this compound scaffold is in the development of ligands for G-quadruplex DNA. nih.gov G-quadruplexes are secondary structures that can form in guanine-rich sequences of nucleic acids and are implicated in the regulation of gene expression, particularly in oncogenes like c-myc. As such, molecules that can selectively bind to and stabilize G-quadruplexes are of great interest as potential anti-cancer agents.

Researchers have designed and synthesized a series of 12-N-methylated and non-methylated this compound derivatives as ligands for the c-myc G-quadruplex. nih.gov The interactions of these compounds with the G-quadruplex were evaluated using a variety of biophysical techniques, including Fluorescence Resonance Energy Transfer (FRET) melting assays, Circular Dichroism (CD) spectroscopy, and Surface Plasmon Resonance (SPR). nih.gov

The results of these studies demonstrated that the 12-N-methylated derivatives, in particular, exhibited strong binding affinity and stabilizing ability for the c-myc G-quadruplex structure. nih.gov Molecular modeling suggested that these compounds could effectively stack on the G-quartet surface, a key interaction for stabilizing the G-quadruplex. nih.gov Importantly, these derivatives showed high selectivity for G-quadruplex DNA over duplex DNA, which is a critical requirement for a useful chemical probe to avoid off-target effects. nih.gov

The following table summarizes the key findings from the study on 12-N-methylated this compound derivatives as c-myc G-quadruplex ligands. nih.gov

Evaluation Method Key Findings for 12-N-Methylated Derivatives
FRET Melting AssayIncreased melting temperature of the c-myc G-quadruplex, indicating stabilization.
CD SpectroscopyInduced a characteristic G-quadruplex signature, confirming binding and structural stabilization.
Surface Plasmon ResonanceDemonstrated high binding affinity to the c-myc G-quadruplex.
PCR Stop AssayInhibited DNA polymerization, consistent with G-quadruplex stabilization.
Molecular ModelingShowed effective stacking on the G-quartet surface.
SelectivityHigh selectivity for c-myc G-quadruplex DNA over duplex DNA.

These findings highlight the potential of the this compound scaffold as a privileged structure for the design of chemical probes targeting nucleic acid secondary structures. The ability to systematically modify the scaffold allows for the optimization of binding affinity, selectivity, and cellular activity.

Investigations in Material Science (e.g., Electroluminescent Properties of Complexes)

In the realm of material science, the unique electronic and photophysical properties of aromatic and heteroaromatic compounds are of great interest for the development of advanced materials, particularly for applications in organic electronics. The this compound scaffold, with its extended π-conjugated system, is a promising candidate for the design of novel organic semiconductors and electroluminescent materials.

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting, and the performance of these devices is highly dependent on the properties of the organic materials used in their construction. ktu.eduifmo.ru Acridine derivatives have been investigated for their potential use in various layers of OLEDs, including as emitters, hosts, and charge-transporting materials. google.comrsc.orgresearchgate.net

The electroluminescent properties of a material are related to its ability to emit light upon the application of an electric field. This process involves the injection of charge carriers (electrons and holes), their transport through the organic layers, and their recombination to form excited states (excitons) that then decay radiatively to produce light. The color and efficiency of the light emission are determined by the molecular structure of the emitting material.

While specific studies on the electroluminescent properties of this compound complexes are not extensively documented, research on related acridine derivatives provides valuable insights into the potential of this scaffold. For instance, fusing a naphthalene (B1677914) moiety with a 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) core has been shown to produce deep-blue emitters for high-purity OLEDs. rsc.org The rigid, fused structure helps to inhibit structural vibrations, leading to narrowband emission and improved device efficiency. rsc.org

Furthermore, metal complexes incorporating acridine-based ligands have been explored for their photophysical properties. nih.gov The formation of metal complexes can significantly alter the electronic structure and excited-state dynamics of the acridine ligand, leading to tunable emission colors and improved quantum efficiencies. For example, carbene–Cu(I)–acridine complexes have been developed that exhibit highly efficient red electroluminescence. researchgate.net

The this compound scaffold offers several advantageous features for the design of electroluminescent materials:

Extended π-Conjugation: The fused aromatic ring system provides a large, delocalized π-electron system, which is essential for charge transport and can be tuned to achieve desired emission wavelengths.

Rigid Structure: The inherent rigidity of the scaffold can help to minimize non-radiative decay pathways, leading to higher photoluminescence quantum yields.

Potential for Metal Coordination: The nitrogen atom in the acridine ring can act as a coordination site for metal ions, allowing for the formation of phosphorescent metal complexes that can, in principle, achieve higher internal quantum efficiencies in OLEDs.

The following table outlines the potential roles of this compound-based materials in OLEDs.

Potential Role in OLED Relevant Properties of the this compound Scaffold
EmitterTunable emission color through chemical modification, potential for high photoluminescence quantum yield.
Host MaterialHigh triplet energy potential, good thermal and morphological stability.
Charge Transport MaterialExtended π-conjugation facilitating electron and/or hole transport.

Future Research Directions and Challenges in 5,6 Dihydrobenzo C Acridine Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge and a significant area of future research lie in the development of more efficient, environmentally benign, and sustainable methods for synthesizing the 5,6-dihydrobenzo[c]acridine core and its derivatives. Traditional synthetic approaches often require harsh reaction conditions, multi-step procedures, and the use of hazardous reagents. The focus is now shifting towards green chemistry principles to address these limitations.

Future research will likely concentrate on:

Heterogeneous Catalysis: Expanding the use of reusable solid acid catalysts, such as sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) and magnetic nanoparticles. nih.govresearchgate.netscielo.org.mx These catalysts offer advantages like easy separation from the reaction mixture, potential for recycling, and milder reaction conditions. nih.govscielo.org.mx

One-Pot, Multi-Component Reactions: Further optimizing one-pot syntheses that combine multiple steps into a single, efficient process. researchgate.netscielo.org.mx These reactions, often involving the condensation of aromatic aldehydes, 1-naphthylamine, and a cyclic 1,3-dicarbonyl compound, are highly atom-economical. nih.govscielo.org.mx

Novel Energy Sources: Investigating the application of alternative energy sources like microwave and ultrasound irradiation to accelerate reaction times and improve yields, while reducing energy consumption. scielo.org.mx

Flow Chemistry: Adapting existing syntheses to continuous flow systems. This can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

A significant challenge will be to develop synthetic strategies that allow for precise control over substitution patterns on the aromatic rings, enabling the creation of diverse chemical libraries for screening and optimization.

Catalyst SystemKey AdvantagesReaction ConditionsYieldsRef.
Fe3O4@SiO2@TAD-G2-SO3HMagnetic, recoverable, reusable (up to 5 times)Mild (70 °C), Ethanol/WaterHigh (90-96%) nih.gov
SBA-Pr-SO3HNanoporous, reusable, high activitySolvent-freeExcellent researchgate.netscielo.org.mx
Al-SBA-15Heterogeneous, reusable-- researchgate.net
Poly(4-vinylpyridinum) trinitromethanideHeterogeneous-High researchgate.net

Table 1: Comparison of Modern Catalysts for Benzo[c]acridine Synthesis

Exploration of Undiscovered Molecular Target Interactions

While the ability of acridine (B1665455) derivatives to intercalate into DNA is a well-established mechanism of action, this represents only a fraction of their potential biological interactions. researchgate.net A major frontier in this compound research is the identification and characterization of novel, non-canonical molecular targets. The structural rigidity and aromatic surface area of the this compound scaffold make it an ideal candidate for binding to various biological macromolecules beyond duplex DNA.

Future research efforts should be directed towards:

G-Quadruplexes: Expanding on initial findings that show certain this compound derivatives can selectively bind to and stabilize G-quadruplex DNA structures, such as the one found in the c-myc oncogene promoter. nih.govrsc.org This opens up avenues for developing agents that can modulate gene expression at the transcriptional level. nih.gov

Protein Targets: Investigating interactions with a broader range of proteins. In silico studies have suggested that acridine derivatives may bind to key cancer-related proteins like tyrosine kinases (e.g., VEGFR2, B-Raf) and human alanine (B10760859) transpeptidase. jppres.com Experimental validation of these predicted interactions is a critical next step.

RNA Structures: Exploring the potential for these compounds to target specific RNA structures, such as riboswitches or viral RNA elements, which are increasingly recognized as viable drug targets.

Enzyme Inhibition: Screening this compound libraries against various enzymes, including topoisomerases, kinases, and cholinesterases, where other acridine derivatives have shown activity. jppres.commdpi.com

The challenge in this area is to move beyond general binding assays and to pinpoint specific, high-affinity interactions that can be therapeutically exploited.

Design of Highly Selective Molecular Probes

The intrinsic fluorescence of the acridine nucleus makes the this compound scaffold an excellent starting point for the design of molecular probes. wikipedia.orgchemeurope.com These probes are essential tools for visualizing and quantifying biological molecules and processes in real-time. The future in this domain lies in creating probes with high selectivity and specificity for their intended targets.

Key areas for development include:

Target-Specific Probes: Synthesizing derivatives with appended functional groups that confer high selectivity for a particular biomolecule, such as a specific protein or nucleic acid structure. For example, building on the selectivity of 12-N-methylated derivatives for c-myc G-quadruplex DNA could lead to probes for imaging this structure in living cells. nih.gov

"Switch-On" Fluorescence: Designing probes whose fluorescence is quenched in their unbound state but becomes brightly emissive upon binding to their target. This "switch-on" mechanism provides a high signal-to-noise ratio, which is crucial for cellular imaging.

Probes for Cellular Environments: Developing probes that can report on specific parameters of the cellular microenvironment, such as pH, ion concentration, or redox state.

NIR Emitting Probes: Modifying the core structure to shift the emission wavelength into the near-infrared (NIR) region. nih.gov NIR probes are highly desirable for in vivo imaging applications due to the reduced autofluorescence and deeper tissue penetration of light at these wavelengths. nih.gov

A significant challenge is to correlate the physicochemical properties of the probe, not just its targeting moiety, with its biodistribution and cellular uptake to ensure it reaches the desired location. nih.gov

Integration with Advanced Chemical Biology Techniques

To unravel the complex biological activities of this compound derivatives, it is essential to integrate their study with state-of-the-art chemical biology techniques. These methods can provide unprecedented insights into their mechanism of action at the molecular and cellular levels.

Future research will benefit from the application of:

Advanced Spectroscopy: Utilizing techniques like Fluorescence Resonance Energy Transfer (FRET), Circular Dichroism (CD) spectroscopy, and Surface Plasmon Resonance (SPR) to quantitatively assess binding affinities and kinetics with purified biomolecules. nih.gov

Proteomics and Transcriptomics: Employing global approaches like chemical proteomics (e.g., activity-based protein profiling) and transcriptomics (e.g., RNA-seq) to identify the full spectrum of cellular targets and downstream effects of a given compound.

Super-Resolution Microscopy: Using advanced imaging techniques (e.g., STED, PALM, STORM) to visualize the subcellular localization of fluorescently tagged this compound derivatives with nanoscale resolution.

In Silico Modeling: Leveraging computational chemistry and molecular dynamics simulations to predict binding modes, guide the design of new derivatives, and interpret experimental results. nih.govjppres.com

The primary challenge is the multidisciplinary nature of this work, requiring close collaboration between synthetic chemists, biochemists, and cell biologists to effectively design experiments and interpret the large datasets generated by these advanced techniques.

Addressing Stereochemical Aspects and Chiroptical Properties

The stereochemistry of this compound derivatives is a largely unexplored but critically important area of research. The introduction of chiral centers or the existence of axial chirality can have a profound impact on a molecule's interaction with the chiral environment of biological systems.

Future research must address:

Asymmetric Synthesis: Developing robust methods for the enantioselective synthesis of chiral this compound derivatives. rsc.orgrsc.org This will allow for the preparation of enantiomerically pure compounds, which are essential for discerning the stereochemical requirements for biological activity.

Chiral Resolution: Improving techniques for the separation of enantiomers from racemic mixtures, for instance, through chiral stationary-phase chromatography. nih.gov

Chiroptical Spectroscopy: Employing techniques like electronic circular dichroism (ECD) and circularly polarized luminescence (CPL) to study the three-dimensional structure and stereochemistry of these molecules in solution and in thin films. nih.govrsc.orgicm.edu.pl The absolute configuration of enantiomers can be assigned using methods such as exciton-coupled CD. nih.gov

Stereospecific Interactions: Investigating how the different enantiomers of a chiral this compound derivative interact differently with their biological targets. This is crucial as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.

The main challenge is the inherent difficulty in controlling stereochemistry during synthesis and the need for specialized analytical techniques to characterize and separate chiral molecules. Unlocking the stereochemical dimension of this compound chemistry will undoubtedly lead to the development of more potent and selective agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.